molecular formula C13H16O2 B1219448 Ethanone, 1-[4-hydroxy-3-(3-methyl-2-butenyl)phenyl]- CAS No. 26932-05-8

Ethanone, 1-[4-hydroxy-3-(3-methyl-2-butenyl)phenyl]-

Cat. No.: B1219448
CAS No.: 26932-05-8
M. Wt: 204.26 g/mol
InChI Key: QJAPFSSVKIZTMR-UHFFFAOYSA-N
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Description

Ethanone, 1-[4-hydroxy-3-(3-methyl-2-butenyl)phenyl]- is a naturally occurring compound primarily found in the plant Senecio nutans. This compound has garnered significant attention due to its potent antifungal properties, particularly against Candida albicans .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-hydroxy-3-(3-methyl-2-butenyl)phenyl]- can be achieved through various organic reactions. One common method involves the reaction of ortho-methylphenol with acetyl chloride under controlled conditions . The reaction typically requires a catalyst and specific temperature settings to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of Ethanone, 1-[4-hydroxy-3-(3-methyl-2-butenyl)phenyl]- may involve large-scale extraction from plant sources like Senecio nutans. The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-hydroxy-3-(3-methyl-2-butenyl)phenyl]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol derivative .

Scientific Research Applications

Ethanone, 1-[4-hydroxy-3-(3-methyl-2-butenyl)phenyl]- has a wide range of scientific research applications:

Mechanism of Action

The antifungal activity of Ethanone, 1-[4-hydroxy-3-(3-methyl-2-butenyl)phenyl]- is primarily due to its ability to inhibit filamentation and reduce cell wall thickness in Candida albicans. This disruption in cell wall integrity leads to the death of the fungal cells . The compound’s molecular targets include enzymes involved in cell wall synthesis and maintenance .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyacetophenone: Similar in structure but lacks the prenyl group.

    3-Methyl-2-butenylacetophenone: Similar but lacks the hydroxyl group.

Uniqueness

Ethanone, 1-[4-hydroxy-3-(3-methyl-2-butenyl)phenyl]- is unique due to the presence of both the hydroxyl and prenyl groups, which contribute to its potent antifungal activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable subject of study .

Properties

IUPAC Name

1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-9(2)4-5-12-8-11(10(3)14)6-7-13(12)15/h4,6-8,15H,5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJAPFSSVKIZTMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C(=O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20957209
Record name 1-[4-Hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20957209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Hydroxy-3-(3-methyl-2-butenyl)acetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030770
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

26932-05-8, 35816-89-8
Record name 1-[4-Hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26932-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-Hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20957209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-3-(3-methyl-2-butenyl)acetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030770
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

93 - 94 °C
Record name 4-Hydroxy-3-(3-methyl-2-butenyl)acetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030770
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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